Product packaging for C1-Bodipy-C12(Cat. No.:)

C1-Bodipy-C12

Cat. No.: B10773952
M. Wt: 412.4 g/mol
InChI Key: IRNYSPHCPBXXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C1-Bodipy-C12 is a specialized long-chain fatty acid analog where a boron-dipyrromethene (BODIPY) fluorophore is covalently linked to a 12-carbon alkyl chain. This molecular design confers high lipophilicity, making it an exceptional fluorescent probe for tracing lipid metabolism, studying intracellular lipid droplet dynamics, and investigating membrane fluidity and trafficking in live cells. The BODIPY core offers high molar absorptivity and excellent fluorescence quantum yield with photostability superior to many other dyes, minimizing photobleaching during prolonged imaging sessions. Its emission in the green spectrum is well-suited for standard FITC filter sets. In research applications, this compound is efficiently incorporated into complex lipids and cholesteryl esters, allowing for real-time visualization and quantification of lipid synthesis, storage, and breakdown. It is particularly valuable for modeling metabolic disorders, screening therapeutic compounds that modulate lipid homeostasis, and probing the biology of adipocytes and hepatocytes. Researchers can utilize this probe for techniques including confocal microscopy, flow cytometry, and fluorescence-based assays to gain critical insights into metabolic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H39BF2N2O2 B10773952 C1-Bodipy-C12

Properties

Molecular Formula

C22H39BF2N2O2

Molecular Weight

412.4 g/mol

IUPAC Name

12-(2,2-difluoro-12-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodec-7-en-4-yl)dodecanoic acid

InChI

InChI=1S/C22H39BF2N2O2/c1-18-13-14-20-17-21-16-15-19(27(21)23(24,25)26(18)20)11-9-7-5-3-2-4-6-8-10-12-22(28)29/h17-20,26H,2-16H2,1H3,(H,28,29)

InChI Key

IRNYSPHCPBXXQD-UHFFFAOYSA-N

Canonical SMILES

[B-]1([NH+]2C(CCC2C=C3N1C(CC3)CCCCCCCCCCCC(=O)O)C)(F)F

Origin of Product

United States

Synthetic Methodologies and Structural Modifications of C1 Bodipy C12 Analogs

Strategies for Covalent Integration of Alkyl Chains and Fluorophores

The synthesis of C1-Bodipy-C12 is a multi-step process that hinges on the classic and robust methodology for constructing the BODIPY core. The strategy involves the covalent attachment of the requisite alkyl chains (both the C1 methyl groups and the C12 dodecyl chain) to the dipyrromethene framework prior to or during the core's formation.

The most common synthetic route begins with the acid-catalyzed condensation of a pyrrole (B145914) precursor with an acyl chloride. For this compound, the specific precursors are 2,4-dimethylpyrrole (B27635), which provides the C1 methyl groups at what will become the 5- and 7-positions of the BODIPY core, and tridecanoyl chloride, which introduces the C12 alkyl chain (as part of a C13 acyl group) at the meso-position (position 8).

The key steps are as follows:

Condensation: Two equivalents of 2,4-dimethylpyrrole are reacted with one equivalent of tridecanoyl chloride in an inert solvent, typically dichloromethane (B109758) (DCM). A strong acid catalyst, such as trifluoroacetic acid (TFA), is used to promote the formation of the dipyrromethane intermediate.

Oxidation: The resulting dipyrromethane is not isolated but is oxidized in situ to the corresponding dipyrromethene. A common and effective oxidizing agent for this step is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This step is critical for forming the conjugated system necessary for fluorescence.

Boron Complexation: The final step involves the complexation of the dipyrromethene with a boron source. The reaction mixture is treated with a base, such as triethylamine (B128534) (TEA), to deprotonate the pyrrole nitrogens, followed by the addition of boron trifluoride diethyl etherate (BF₃·OEt₂). This reaction forms the stable, six-membered B-N-C-C-C-N ring, locking the structure into the highly fluorescent BODIPY scaffold.

The table below summarizes the roles of the key reactants in this synthetic pathway.

Reactant/ReagentChemical RoleStructural Contribution to this compound
2,4-DimethylpyrrolePyrrole PrecursorForms the two pyrrole rings of the core and provides the C1 methyl groups.
Tridecanoyl ChlorideAcylating AgentProvides the C12 alkyl chain at the meso-position (position 8).
Trifluoroacetic Acid (TFA)Acid CatalystPromotes the initial condensation reaction.
DDQOxidizing AgentConverts the dipyrromethane intermediate to the conjugated dipyrromethene.
Triethylamine (TEA)BaseDeprotonates the dipyrromethene to facilitate boron chelation.
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)Boron SourceCompletes the BODIPY core by complexing with the nitrogen atoms.

Derivatization Approaches for Tailored Functionality

While this compound is a powerful probe in its own right, its functionality can be significantly expanded through chemical derivatization. These modifications are designed to alter its solubility, introduce reactive handles for bioconjugation, or fine-tune its photophysical properties.

One primary strategy involves post-synthetic modification of the BODIPY core itself. The 2- and 6-positions of the BODIPY scaffold are susceptible to electrophilic substitution. For instance, bromination using N-Bromosuccinimide (NBS) can install bromine atoms at these positions. These bromo-derivatives serve as versatile intermediates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Stille couplings. This approach allows for the introduction of a wide array of functional groups, including aryl moieties, alkynes, or other conjugated systems, which can modulate the compound's spectral properties or introduce new functionalities.

A second major approach focuses on modifying the C12 alkyl chain. Instead of starting with tridecanoyl chloride, the synthesis can be performed using a fatty acid derivative that already contains a terminal functional group. For example, using an ω-azido or ω-alkynyl fatty acid allows for the synthesis of a BODIPY analog equipped with a bioorthogonal handle. This "clickable" probe can then be covalently attached to other molecules bearing the complementary functional group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. Similarly, using a fatty acid with a terminal ester or protected carboxyl group allows for the creation of probes that can be linked to amines via amide bond formation.

The table below outlines several derivatization approaches and their intended outcomes.

Modification StrategyKey Reagent/PrecursorResulting FunctionalityPotential Application
Core Bromination & Suzuki CouplingNBS, then Arylboronic Acid/Pd CatalystIntroduces aryl groups at positions 2/6.Tuning spectral properties (red-shifting); creating sensors.
Core Bromination & Sonogashira CouplingNBS, then Terminal Alkyne/Pd/Cu CatalystIntroduces alkynyl groups at positions 2/6.Extending conjugation; providing a handle for click chemistry.
Chain-Terminal Azide (B81097)ω-Azidododecanoyl chlorideTerminal azide group on the alkyl chain.Bioorthogonal labeling via click chemistry.
Chain-Terminal Carboxyl GroupFatty acid with a protected carboxyl groupTerminal carboxylic acid for conjugation.Covalent attachment to proteins or other amine-containing biomolecules.

Influence of Structural Variations (e.g., Alkyl Chain Lengths) on Compound Properties

Structural modifications, particularly variations in the length of the meso-alkyl chain, have a profound and predictable impact on the physicochemical and photophysical properties of BODIPY analogs.

Photophysical Properties: The core photophysical characteristics of BODIPY dyes—namely their absorption (λ_abs) and emission (λ_em) maxima, high quantum yields (Φ_F), and sharp spectral bands—are primarily dictated by the electronic structure of the boron-dipyrromethene core. For analogs like this compound, where the modification is a simple, non-conjugated alkyl chain at the meso-position, the chain length has a negligible effect on the λ_abs and λ_em. These values remain consistently in the green region of the spectrum (approx. 505 nm absorption, 515 nm emission). However, modifications directly on the conjugated core, as described in section 2.2 (e.g., arylation), can cause significant bathochromic (red) shifts in the spectra.

Physicochemical Properties: The length of the alkyl chain is the single most important determinant of the compound's physicochemical behavior, especially its hydrophobicity and partitioning characteristics. The C12 chain in this compound renders the molecule highly lipophilic, giving it a high partition coefficient (logP). This property drives its spontaneous accumulation in nonpolar environments such as lipid droplets and cellular membranes, which is the basis of its utility as a lipid stain.

Shorter Chains (e.g., C4, C5): Analogs with shorter alkyl chains are more water-soluble and less lipophilic. They exhibit lower partitioning into lipid membranes and may show more diffuse staining within the cytoplasm.

Longer Chains (e.g., C16, C18): Increasing the chain length further enhances lipophilicity, reinforcing its localization to lipid structures. However, excessively long chains can sometimes promote aggregation-caused quenching in certain environments or alter the kinetics of membrane incorporation.

The following table compares the expected properties of C1-Bodipy analogs with varying meso-alkyl chain lengths.

Compound AnalogAlkyl ChainExpected logPExpected Aqueous SolubilityPrimary Localization TargetApprox. λ_em (nm)
C1-Bodipy-C4Butyl (C4)ModerateLowGeneral membranes, cytoplasm~515
C1-Bodipy-C8Octyl (C8)HighVery LowMembranes, lipid droplets~515
This compoundDodecyl (C12)Very HighExtremely LowLipid droplets, membranes~515
C1-Bodipy-C16Hexadecyl (C16)Extremely HighNegligibleLipid droplets~515

Table of Mentioned Compounds and Reagents

NameAbbreviation / Common Name
4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acidThis compound
Boron-dipyrrometheneBODIPY
2,4-Dimethylpyrrole-
Tridecanoyl chloride-
Trifluoroacetic acidTFA
2,3-dichloro-5,6-dicyano-1,4-benzoquinoneDDQ
TriethylamineTEA
Boron trifluoride diethyl etherateBF₃·OEt₂
N-BromosuccinimideNBS

Photophysical and Spectroscopic Investigations of C1 Bodipy C12

Analysis of Electronic Transitions and Spectral Signatures

The spectroscopic profile of C1-Bodipy-C12 is dominated by an intense, well-defined electronic transition within the visible spectrum. This primary absorption corresponds to the S₀ → S₁ (ground state to first singlet excited state) transition, which is a π → π* transition localized on the conjugated indacene core of the BODIPY chromophore.

Key spectral features include:

High Molar Extinction Coefficient (ε): this compound exhibits a very high molar absorptivity, typically in the range of 80,000–95,000 M⁻¹cm⁻¹, making it highly efficient at absorbing light.

Sharp, Narrow Bands: Both the absorption and emission spectra are characteristically sharp and narrow compared to many other classes of organic dyes. This leads to excellent spectral resolution and minimal overlap in multi-color imaging applications.

Small Stokes Shift: The energy difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is small, usually between 10–20 nm.

Vibronic Structure: The absorption and emission spectra often display a distinct shoulder, which is attributed to vibronic coupling (0-0 and 0-1 electronic transitions).

Solvent Insensitivity: A hallmark of the BODIPY core is its relative insensitivity to solvent polarity. The positions of the absorption and emission maxima show only minor shifts when moving from nonpolar to polar solvents, a stark contrast to highly solvatochromic dyes.

The table below summarizes typical spectral properties of this compound in various solvent environments.

Table 1: Spectral Properties of this compound in Different Solvents
SolventDielectric Constant (ε_r)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Stokes Shift (nm)
Cyclohexane2.02493503~91,00010
Toluene2.38495506~89,50011
Dichloromethane (B109758)8.93496508~88,00012
Ethanol24.55497511~85,00014

Excited State Dynamics and Fluorescence Quantum Yield Determination

Upon photoexcitation, the this compound molecule relaxes primarily through fluorescence emission, a process characterized by high efficiency. The dynamics of the excited state are governed by the competition between radiative (fluorescence) and non-radiative decay pathways.

Fluorescence Lifetime (τ_f): The excited state lifetime is the average time the molecule spends in the excited state before returning to the ground state. For this compound, lifetimes are typically in the range of 3–7 nanoseconds. This lifetime is relatively stable across solvents of varying polarity but is sensitive to factors that influence non-radiative decay, such as viscosity and aggregation.

Non-Radiative Pathways: The primary non-radiative decay pathways for the BODIPY core are internal conversion (IC) and, to a much lesser extent, intersystem crossing (ISC) to the triplet state. The rigid, planar structure of the BODIPY core inherently minimizes energy loss through vibrational and rotational modes, which is why IC is inefficient and the quantum yield is high.

Table 2: Fluorescence Quantum Yield and Lifetime of this compound
SolventViscosity (η, cP at 20°C)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f, ns)
n-Hexane0.310.975.1
Toluene0.590.955.4
Ethanol1.200.885.9
Glycerol1412>0.996.8

Mechanisms of Fluorescence Modulation by Environmental Factors

While relatively insensitive to solvent polarity, the fluorescence of this compound is significantly modulated by the physical properties of its environment, particularly viscosity and local molecular order.

Viscosity: In environments of low viscosity, small-amplitude torsional motions within the BODIPY core can act as a non-radiative decay channel, slightly reducing the quantum yield. As the viscosity of the medium increases, these molecular motions are restricted. This hindrance suppresses the non-radiative decay rate, causing a marked increase in both the fluorescence quantum yield and lifetime. This property is central to its application as a microviscosity sensor.

Local Order and Phase: When incorporated into lipid bilayers, this compound reports on the membrane's physical state. In the highly ordered gel phase (Lβ), the tight packing of lipid acyl chains restricts the probe's rotational freedom, leading to high fluorescence intensity and a longer lifetime. Conversely, in the disordered liquid-crystalline phase (Lα), the increased fluidity allows for more molecular motion, activating non-radiative decay pathways and resulting in lower fluorescence intensity and a shorter lifetime.

Characterization of Excimer and Aggregate Formation and Their Spectroscopic Manifestations

Due to its amphiphilic-like character—a large, planar aromatic core and a long lipophilic alkyl chain—this compound has a strong tendency to self-assemble in aqueous or highly polar media, or at high concentrations in lipidic environments.

Aggregation Mechanism: At concentrations exceeding a critical threshold, π-π stacking interactions between the planar BODIPY cores drive the formation of aggregates. The hydrophobic C12 tail can further facilitate this process, leading to the formation of nano- or micro-domains of concentrated dye.

Spectroscopic Consequences: Aggregate formation has a dramatic effect on the spectroscopic properties, primarily resulting in severe fluorescence quenching. This phenomenon, known as aggregation-caused quenching (ACQ), occurs because the close proximity of the chromophores in an aggregate opens up highly efficient, non-radiative energy transfer and decay channels.

Absorption Changes: The absorption spectrum may broaden and often exhibits a blue-shift or the appearance of a new, higher-energy band, which is characteristic of H-aggregate (face-to-face) formation.

Emission Quenching: The most prominent effect is a drastic reduction in fluorescence intensity. In some cases, a weak, broad, and red-shifted emission band may appear, indicative of excimer (excited-state dimer) formation, but this is often overshadowed by the dominant quenching effect. This property makes this compound unsuitable for quantitative measurements at high local concentrations.

Time-Resolved Fluorescence Spectroscopy for Probing Microenvironments

Time-resolved fluorescence spectroscopy, particularly Time-Correlated Single Photon Counting (TCSPC), is a powerful technique for leveraging this compound to dissect heterogeneous environments. Unlike steady-state intensity measurements, fluorescence lifetime is an intrinsic property that is independent of probe concentration (in the non-aggregating regime).

Multi-Exponential Decay: When this compound partitions into multiple, distinct microenvironments (e.g., lipid droplets and the endoplasmic reticulum membrane), its fluorescence decay profile, I(t), is no longer a single exponential. Instead, it is best described by a sum of exponentials:

I(t) = Σ αᵢ * exp(-t/τᵢ)

Where τᵢ is the fluorescence lifetime of the probe in environment i, and αᵢ is the pre-exponential factor representing the fractional contribution of that component to the total decay.

Quantitative Analysis: By fitting the decay data to this model, one can extract the distinct lifetime components present. For example, in a cell, a long lifetime component (e.g., ~6-7 ns) might be assigned to this compound in the highly viscous, nonpolar core of a lipid droplet, while a shorter lifetime component (e.g., ~3-4 ns) could correspond to the probe residing in a more fluid and slightly more polar membrane environment. This allows for the quantitative mapping of biophysical properties within subcellular structures.

Exploration of Environment-Sensitive Fluorescence (e.g., Molecular Rotor Behavior)

The viscosity-dependent fluorescence of this compound allows it to function as a "molecular rotor," a class of probes whose fluorescence quantum yield is directly correlated with the viscosity of their solvent.

Mechanism of Action: While not a classic molecular rotor with a freely rotating substituent, the fluorescence of the BODIPY core is sensitive to rotational hindrance. The non-radiative decay rate (k_nr) is dependent on the freedom of torsional motion of the molecule. In a viscous medium, this motion is slowed, decreasing k_nr and thereby increasing the fluorescence quantum yield (Φ_f).

The Förster-Hoffmann Equation: The relationship between quantum yield and viscosity (η) for many molecular rotors can be described by the Förster-Hoffmann equation:

log(Φ_f) = C + x * log(η)

Where C is a constant and x is a probe-specific sensitivity parameter.

Calibration and Application: By calibrating the fluorescence intensity or lifetime of this compound in a series of solvents with known viscosities (e.g., ethanol-glycerol mixtures), a standard curve can be generated. This calibration allows for the subsequent determination of unknown microviscosities in complex systems, such as the interior of cellular lipid droplets or the hydrophobic core of micelles, by measuring the probe's fluorescence. This application has been pivotal in studying the biophysics of lipid storage and metabolism.

Supramolecular Self Assembly and Nanostructure Engineering with C1 Bodipy C12

Driving Forces and Mechanisms of Aqueous Self-Assembly

The self-assembly of C1-Bodipy-C12 in aqueous solutions is a complex process governed by a delicate balance of non-covalent interactions. The primary driving force is the hydrophobic effect, where the long C12 alkyl chain minimizes its contact with water molecules, leading to aggregation. This process is further directed and stabilized by several other key interactions:

π-π Stacking: The planar, aromatic core of the BODIPY molecule facilitates stacking interactions between chromophores. mdpi.comsemanticscholar.org This is a fundamental interaction in the self-organization of many π-conjugated systems. mdpi.com

Hydrogen Bonding: The introduction of specific functional groups, such as carboxyl or amide moieties, onto the BODIPY scaffold can introduce hydrogen bonding as a significant stabilizing force. mdpi.comsemanticscholar.org These interactions can act cooperatively with π-π stacking to create more ordered and stable supramolecular structures. mdpi.comsemanticscholar.orgfrontiersin.org For instance, the dimerization of carboxyl groups via hydrogen bonds has been shown to stabilize assemblies. mdpi.comsemanticscholar.org

Halogen Bonding: In specifically modified BODIPY systems, halogen bonding can be employed as a directional interaction to control the supramolecular architecture, leading to impressive structures like 2D layers and helical assemblies. rsc.org

The mechanism of assembly for amphiphilic BODIPY dyes in water has been described as a cooperative nucleation-growth process. rsc.org This model suggests an initial formation of a small nucleus of aggregated molecules, which then grows by the sequential addition of more monomers. rsc.org This cooperative mechanism is characterized by a critical aggregation concentration, above which the formation of larger assemblies becomes favorable.

Formation of Tunable Nanostructures (e.g., Nanoparticles, Micelles)

The amphiphilic nature of this compound, with its hydrophobic alkyl tail and hydrophilic dye head, makes it an ideal candidate for forming a variety of nanostructures in aqueous media. The morphology of these assemblies can be precisely controlled, leading to structures with tunable sizes and properties. researchgate.netresearchgate.netresearchgate.net

Commonly observed nanostructures include:

Nanoparticles: Self-assembly often results in the formation of spherical nanoparticles. researchgate.netrsc.org Studies on a series of amphiphilic aza-BODIPY dyes with varying alkyl chains (from C1 to C16) demonstrated the ability to form nanostructures with sizes that can be tuned from 50 nm to 1 µm. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Micelles: The lipid-like structure of this compound promotes the formation of micelles, where the hydrophobic C12 chains form the core and the fluorescent BODIPY heads form the corona. acs.org

Vesicles: In some cases, more complex structures such as vesicles with multilamellar walls have been observed, showcasing the architectural possibilities of these molecules. rsc.org

The formation of these nanostructures is not only a function of the molecule's intrinsic properties but can also be influenced by external factors such as concentration, temperature, and the presence of co-assembling species like polymers. rsc.orgresearchgate.net

Influence of Alkyl Chain Length on Aggregation Morphology and Photophysics

The length of the alkyl chain appended to the BODIPY core is a critical parameter that profoundly influences both the morphology of the resulting aggregates and their photophysical properties. acs.orgmdpi.com The C12 chain in this compound provides a significant hydrophobic driving force for aggregation.

Systematic studies comparing BODIPY derivatives with different alkyl chain lengths have revealed clear trends. In one key study on a series of aza-BODIPY dyes, the length of the alkyl chain dictated the type of excitonic coupling and the resulting emission properties. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Short Chains (e.g., C1): A derivative with a short methyl (C1) chain exhibited oblique-type exciton (B1674681) coupling and had negligible emission in its aggregated state. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Long Chains (e.g., C8, C12, C16): Derivatives with longer alkyl chains, including C12, were found to form J-type aggregates. researchgate.netresearchgate.netresearchgate.netresearchgate.net This specific arrangement leads to desirable photophysical properties, such as absorption and emission in the near-infrared (NIR) region. researchgate.netresearchgate.netresearchgate.netresearchgate.net

This demonstrates a direct correlation: increasing the alkyl chain length enhances hydrophobicity, which in turn favors more ordered packing arrangements (like J-aggregates) and alters the electronic interactions between the chromophores, thereby tuning the photophysical output.

Table 1: Effect of Alkyl Chain Length on Aza-BODIPY Aggregation and Photophysics. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Alkyl ChainAggregation TypeKey Photophysical Property
C1Oblique-type couplingNegligible emission
C8J-type aggregationNIR absorption and emission
C12J-type aggregationNIR absorption and emission
C16J-type aggregationNIR absorption and emission

Spectroscopic Signatures of Aggregation (e.g., J-type, H-type Coupling)

The aggregation of this compound molecules leads to distinct changes in their UV-Vis absorption and fluorescence spectra, which serve as signatures of the type of intermolecular electronic coupling within the assembly. The primary models to describe these couplings are the H- and J-aggregation models, based on exciton theory.

J-type Aggregation: This "head-to-tail" arrangement of transition dipoles results in a bathochromic (red) shift in the absorption spectrum compared to the monomer. mdpi.comsemanticscholar.org J-aggregates are often highly emissive and can exhibit sharp, intense absorption bands. researchgate.netresearchgate.net The formation of emissive J-type aggregates is a key feature for this compound assemblies, particularly when seeking applications in fluorescence imaging. researchgate.net

H-type Aggregation: This "face-to-face" stacking of chromophores leads to a hypsochromic (blue) shift or a broadened, slightly shifted absorption band. mdpi.comehu.es H-aggregates are typically non-emissive or weakly fluorescent due to efficient fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ). rsc.orgehu.es

The specific spectroscopic signature provides insight into the geometry of the molecular packing. For this compound, the tendency to form J-aggregates, as influenced by its long alkyl chain, is a significant advantage for creating functional, emissive nanomaterials. researchgate.netresearchgate.net Solid-state spectra of BODIPY aggregates typically show broadened and red-shifted absorption and emission bands compared to the spectra of molecularly dissolved dyes, confirming the formation of aggregate species. semanticscholar.org

Table 2: Spectroscopic Signatures of BODIPY Aggregation
Aggregation TypeDipole ArrangementAbsorption Spectrum ShiftTypical Emission PropertyReference
J-typeHead-to-tailRed-shifted (Bathochromic)Emissive mdpi.comsemanticscholar.orgresearchgate.net
H-typeFace-to-faceBlue-shifted (Hypsochromic)Quenched (Non-emissive) mdpi.comehu.es

Strategies for Stabilizing this compound Self-Assemblies

The stability of self-assembled nanostructures is crucial for their practical application. Several strategies can be employed to enhance the robustness of this compound assemblies:

Introduction of Orthogonal Interactions: Incorporating functional groups that can form hydrogen bonds, such as amides or carboxylic acids, provides an additional stabilizing force that works in concert with the primary π-stacking and hydrophobic interactions. mdpi.comsemanticscholar.orgfrontiersin.org This "cooperative" effect leads to more stable and ordered structures. mdpi.comsemanticscholar.org

Covalent Cross-linking: After self-assembly, the nanostructure can be "locked" in place through covalent cross-linking of reactive groups on the periphery of the assembly. This creates highly robust and stable nanoparticles.

Polymer Encapsulation: Co-assembling this compound with amphiphilic block copolymers (e.g., Pluronic F127) can lead to the formation of highly stable polymer-shelled micelles or nanoparticles. researchgate.net The polymer provides a protective hydrophilic corona that prevents disassembly and non-specific interactions.

Control of Environmental Conditions: The stability of the aggregates is inherently linked to environmental factors. Optimizing the concentration, temperature, pH, and ionic strength of the aqueous medium can be used to favor and stabilize the desired supramolecular architecture. rsc.org

By employing these strategies, the transient nature of self-assembled systems can be overcome, yielding stable and functional nanomaterials based on this compound for a range of advanced applications.

Applications of C1 Bodipy C12 in Lipid Metabolism and Transport Research

Tracking Fatty Acid Uptake and Intracellular Trafficking Pathways

C1-BODIPY-C12 serves as an effective tracer for monitoring the uptake and subsequent intracellular movement of long-chain fatty acids. nih.gov Its structural similarity to natural fatty acids, with a total chain length comparable to an 18-carbon fatty acid, allows it to be recognized and processed by cellular machinery involved in fatty acid transport. nih.gov Studies have shown that its uptake is dependent on fatty acid transporters (FATPs) and that it undergoes native-like transport and metabolism within cells. nih.govresearchgate.net

Once inside the cell, this compound is rapidly esterified and incorporated into various lipid subclasses, including neutral lipids and phospholipids, providing a dynamic view of fatty acid trafficking. nih.govnih.gov For instance, research in human placental explants revealed that while all cell layers took up the fatty acid analog, the rapid esterification and incorporation into lipid droplets were predominantly observed in the cytotrophoblast cells. nih.govresearchgate.net This highlights the probe's utility in dissecting cell-specific lipid processing pathways. The movement of this compound can be tracked from the plasma membrane to various organelles, including the endoplasmic reticulum and lipid droplets, offering insights into the spatial and temporal regulation of lipid distribution. biorxiv.org

However, it is important to note that in the model organism Caenorhabditis elegans, some studies have suggested that this compound may accumulate in lysosome-related organelles rather than lipid droplets, indicating that the interpretation of its localization requires careful validation in different biological contexts. nih.govdiva-portal.org

Visualization and Quantification of Lipid Droplet Dynamics in Cellular Systems

Lipid droplets (LDs) are central organelles for neutral lipid storage, and this compound has proven invaluable for visualizing and quantifying their dynamics. biorxiv.org The hydrophobic nature of the BODIPY fluorophore and the attached fatty acid chain facilitates its partitioning into the neutral lipid core of LDs. This allows for the direct observation of LD formation, growth, and fusion in living cells using fluorescence microscopy.

Researchers have utilized this compound to monitor lipid accumulation in various cell types and under different physiological conditions. For example, in human placental cytotrophoblasts, the probe was used to track the formation of LDs and demonstrate differential lipid metabolism. Similarly, in studies with C. elegans, this compound staining has been used to identify mutants with enlarged lipid droplets and to study the genetic and dietary regulation of lipid storage. pnas.org The colocalization of this compound with known LD-associated proteins, such as Perilipin-2 and Perilipin-3, further confirms its utility as a marker for these organelles. nih.gov

Quantitative analysis of this compound fluorescence intensity provides a means to assess the volume and number of LDs within a cell population, enabling high-content screening for compounds that affect lipid storage. mdpi.comresearchgate.net

Interrogation of Fatty Acid Esterification and Lipid Storage Mechanisms

The metabolic fate of this compound within the cell provides a window into the mechanisms of fatty acid esterification and lipid storage. Following its uptake, the fluorescent fatty acid is a substrate for long-chain acyl-CoA synthetases (ACSL), the enzymes that activate fatty acids for their subsequent incorporation into complex lipids. nih.govresearchgate.net The appearance of this compound within lipid droplets is a direct indicator of its esterification into neutral lipids like triacylglycerols and cholesteryl esters. nih.govresearchgate.net

Studies have shown that the incorporation of this compound into neutral lipids can occur rapidly, within 30 minutes in some cell types, signifying efficient esterification processes. nih.gov By inhibiting key enzymes in the esterification pathway, researchers can probe the mechanisms governing lipid storage. For instance, the use of inhibitors for ACSL has demonstrated the necessity of this enzymatic step for the accumulation of this compound in lipid droplets. nih.gov

Furthermore, thin-layer chromatography (TLC) analysis of lipids extracted from cells incubated with this compound allows for the separation and identification of the specific lipid species into which the fluorescent fatty acid has been incorporated, providing detailed information on the metabolic pathways involved. nih.govnih.gov

Probing Membrane Fluidity and Lipid Phase Transitions

The fluorescence properties of this compound can be exploited to investigate the physical state of cellular membranes. As a lipophilic probe, it inserts into lipid bilayers, and its diffusion characteristics can reflect the fluidity of its local environment. researchgate.netresearchgate.net Techniques such as Fluorescence Recovery After Photobleaching (FRAP) can be used to measure the lateral diffusion coefficient of this compound within a membrane.

Studies in E. coli have shown that the diffusion of this compound in the cytoplasmic membrane is temperature-dependent, exhibiting a step decrease in the diffusion coefficient that corresponds to a phase transition from a liquid-crystalline to a gel state. researchgate.netharvard.edu This demonstrates the probe's sensitivity to changes in membrane order. The ability of this compound to report on membrane fluidity makes it a valuable tool for studying how factors like temperature, lipid composition, and the presence of membrane proteins influence the dynamic properties of cellular membranes. researchgate.netontosight.ai

Studies on Lipid Accumulation Phenotypes in Model Organisms (e.g., C. elegans)

The nematode Caenorhabditis elegans is a powerful model organism for studying the genetic and environmental factors that regulate fat storage. This compound has been widely used in this system to visualize and quantify lipid accumulation in the intestine, a primary site of fat storage in the worm. biorxiv.orgpnas.orgbiorxiv.org

Genetic screens using this compound staining have successfully identified numerous genes involved in lipid metabolism. For example, mutations in genes related to peroxisomal β-oxidation lead to a significant increase in the size and number of lipid droplets, a phenotype readily detectable with this fluorescent probe. pnas.org Similarly, dietary manipulations, such as feeding C. elegans with different bacterial strains, can alter lipid droplet morphology, and this compound is instrumental in observing these changes. pnas.orgbiorxiv.org

While some reports indicate that in C. elegans, this compound may label lysosome-related organelles, it is still considered a valuable tool, often used in conjunction with other lipid staining methods and biochemical analyses for confirmation. nih.govplos.org

Role in Understanding Lipid Redistribution During Cellular Processes

The dynamic nature of lipid metabolism requires the redistribution of lipids between different cellular compartments to meet the cell's changing needs. This compound allows for the real-time tracking of this lipid movement during various cellular processes.

For instance, the transfer of fatty acids from lipid droplets to other organelles, such as mitochondria for β-oxidation or the endoplasmic reticulum for membrane synthesis, can be visualized by following the redistribution of this compound fluorescence. In studies of renal proximal tubule cells, it was shown that under certain conditions, this compound was directed from perinuclear membranes, likely the endoplasmic reticulum, into lipid droplets, highlighting a shift in lipid trafficking pathways. biorxiv.org

Furthermore, in the context of development and differentiation, such as the syncytialization of cytotrophoblasts in the placenta, this compound has been used to demonstrate changes in lipid processing capacity, revealing how lipid metabolism is adapted to cellular fate. nih.govresearchgate.net

Methodological Advancements and Assay Development Utilizing C1 Bodipy C12

Development of Fluorescence-Based High-Throughput Screening Assays for Lipid Transport Modulators

C1-Bodipy-C12 has been instrumental in the development of high-throughput screening (HTS) assays designed to identify modulators of fatty acid transport. A notable application is in the screening for inhibitors of fatty acid transport proteins (FATPs). Researchers have engineered live-cell HTS systems, often using humanized yeast strains that express specific mammalian FATPs, such as FATP2. unl.eduunl.edunih.gov

In these assays, cells are incubated with this compound, and the intracellular accumulation of fluorescence is measured, typically with a microtiter plate reader. researchgate.net A key feature of these assays is the use of a quenching agent, such as trypan blue, to eliminate the fluorescence signal from the extracellular medium, thereby ensuring that only internalized this compound is detected. nih.govresearchgate.net This method allows for the rapid and sensitive screening of large chemical libraries for compounds that inhibit fatty acid uptake. unl.eduunl.eduresearchgate.net The validity of these assays is confirmed by the competitive inhibition of this compound uptake by natural fatty acids like oleate. nih.govresearchgate.net

For example, a screen of over 100,000 chemically diverse compounds was conducted using yeast cells where fatty acid transport was dependent on human FATP2. researchgate.net Another study utilized a library of 2,080 compounds with known biological activities to screen for inhibitors of human FATP2-mediated fatty acid uptake in a humanized yeast system. unl.eduunl.edu This screen identified that approximately 1.8% of the compounds reduced this compound fluorescence, leading to the identification of 28 potential fatty acid uptake inhibitors after secondary screening. unl.eduunl.edu

Table 1: Examples of HTS Assays Utilizing this compound

Target Model System Assay Principle Key Findings Reference(s)
Fatty Acid Transport Protein 2 (FATP2) Saccharomyces cerevisiae expressing human FATP2 Measurement of intracellular this compound fluorescence with extracellular quenching Identification of small molecule inhibitors of FATP2-mediated fatty acid uptake from a large chemical library. unl.eduunl.edunih.govresearchgate.net

Flow Cytometry-Based Approaches for Quantifying Cellular Uptake

Flow cytometry offers a powerful method for quantifying the uptake of this compound at the single-cell level. This technique is particularly advantageous when working with mixed cell populations, such as primary cells, as it allows for the exclusion of dead cells and non-target cell types from the analysis. nih.gov The uptake of this compound can be measured kinetically or as an endpoint assay in both adherent and suspension cells. nih.govglpbio.commedchemexpress.com

The general procedure involves incubating cells with this compound for a defined period, followed by washing to remove excess probe. The fluorescence intensity of individual cells is then quantified using a flow cytometer. nih.govglpbio.commedchemexpress.com This approach has been used to study fatty acid uptake in various cell types, including 3T3-L1 adipocytes and HeLa cells. nih.gov For instance, studies in 3T3-L1 adipocytes have shown that Bodipy-conjugated long-chain fatty acids, including this compound, are readily taken up, in contrast to medium-chain fatty acid analogs. nih.gov

Advanced Microscopy Techniques (e.g., Confocal Microscopy, FLIM) for Spatiotemporal Analysis

Advanced microscopy techniques, particularly confocal microscopy, have been pivotal in visualizing the subcellular localization and dynamics of this compound. These methods provide high-resolution spatial information, allowing researchers to track the movement of this fatty acid analog in real-time within living cells and tissues. nih.govnih.gov

Confocal imaging has revealed that upon entering cells, this compound is often esterified and sequestered into lipid droplets (LDs). nih.govnih.gov This has been observed in various cell types, including proinflammatory macrophages and human placental cells. nih.govnih.gov In human term placental explants, time-lapse confocal microscopy has shown that this compound is incorporated into cytotrophoblast lipid droplets. nih.gov Furthermore, co-localization studies with LD-associated proteins like Perilipin-2 and Perilipin-3 have confirmed the accumulation of this compound within these organelles. nih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM) has also been employed in conjunction with Bodipy-based probes to investigate the biophysical properties of cellular membranes. For example, a Bodipy-based molecular rotor has been used to measure membrane viscosity in bacteria, where the fluorescence lifetime of the probe changes in response to the viscosity of its microenvironment. researchgate.net While not specifically focused on this compound, this highlights the potential of FLIM to provide further insights into the cellular environments encountered by Bodipy-conjugated fatty acids.

Integration with Biochemical Assays (e.g., Thin-Layer Chromatography) for Metabolite Analysis

To confirm that this compound behaves as a true analog of natural fatty acids, its metabolic fate within the cell has been investigated using biochemical techniques such as thin-layer chromatography (TLC). These studies have demonstrated that following uptake, this compound is incorporated into various lipid species, including neutral lipids and phospholipids. nih.govresearchgate.netcas.czresearchgate.net

In primary cytotrophoblasts, TLC analysis revealed the presence of Bodipy-labeled neutral lipids within 30 minutes of incubation, indicating the esterification of the fatty acid analog. nih.gov Similarly, in vascular smooth muscle cells, TLC showed that transported this compound was primarily stored as mono- and diglycerides and free fatty acids. cas.cz High-performance TLC of lipids from yeast expressing FATP2 also showed that this compound was incorporated into both glycerophospholipids and neutral lipids. researchgate.net These findings validate that this compound participates in downstream metabolic pathways, mimicking the behavior of endogenous long-chain fatty acids.

Table 2: Metabolic Fate of this compound as Determined by TLC

Cell Type Major Labeled Lipid Classes Key Observation Reference(s)
Primary Cytotrophoblasts Neutral Lipids, Phospholipids Rapid esterification of this compound within 30 minutes. nih.govresearchgate.net
Vascular Smooth Muscle A7r5 Cells Mono- and Diglycerides, Free Fatty Acids Transported fatty acid is stored primarily as glycerides and free fatty acids, but not triglycerides. cas.cz

Design of Multimodal Imaging Platforms Incorporating this compound

The development of multimodal imaging platforms aims to provide a more comprehensive understanding of biological processes by combining the strengths of different imaging modalities. While research on integrating this compound into such platforms is an emerging area, the synthesis of other amphiphilic aza-Bodipy dyes with varying hydrophobic domains (C1, C8, C12, and C16) highlights a promising direction. researchgate.netresearchgate.net These dyes self-assemble into nanostructures with tunable sizes and photophysical properties suitable for both fluorescence and photoacoustic imaging. researchgate.netresearchgate.net

Although not this compound, these studies demonstrate the principle of using Bodipy derivatives for multimodal applications. For instance, aza-Bodipy nanostructures have been used for in vitro and in vivo fluorescence reflectance and photoacoustic imaging, showing size-dependent biodistribution. researchgate.netresearchgate.net The development of such platforms incorporating this compound could enable researchers to correlate cellular lipid uptake and metabolism with tissue-level distribution and function.

Application in Receptor-Ligand Binding Studies (e.g., GPR40)

This compound has proven to be a valuable tool for studying receptor-ligand interactions, particularly for G protein-coupled receptors (GPCRs) that bind free fatty acids, such as GPR40 (also known as FFAR1). nih.govsci-hub.seniph.go.jp The lack of specific radiolabeled probes for many of these receptors has hindered direct binding studies. sci-hub.seniph.go.jp

To overcome this, a flow cytometry-based binding assay was developed using this compound as a fluorescent probe for GPR40. nih.govsci-hub.seniph.go.jp In this assay, FLAG-tagged GPR40 was expressed, solubilized, and immobilized on immunomagnetic beads. nih.govsci-hub.seniph.go.jpresearchgate.net The binding of this compound to the immobilized receptor was then detected by flow cytometry. nih.govsci-hub.seniph.go.jp

This assay demonstrated that this compound binds to a single class of sites on GPR40 in a specific, saturable, and reversible manner, with an apparent dissociation constant of approximately 3 μM. nih.govsci-hub.se The specificity of this interaction was confirmed by competition experiments, where medium- to long-chain fatty acids that are known to activate GPR40 effectively displaced this compound, while short-chain fatty acids did not. nih.govsci-hub.se Furthermore, the binding profile of various ligands in this assay correlated well with their ability to stimulate downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK)-1/2. nih.govsci-hub.se

Table 3: Compound Names Mentioned in the Article

Compound Name Full Name
This compound 4,4-difluoro-5-methyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid
Oleate Oleic acid
Perilipin-2 Adipophilin
Perilipin-3 TIP47
Trypan Blue -

Computational and Theoretical Approaches for C1 Bodipy C12 Systems

Quantum Chemical Calculations for Photophysical Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental tools for predicting the photophysical properties of BODIPY dyes, including C1-Bodipy-C12. chemrxiv.orgresearchgate.net These calculations help in understanding the electronic structure and transitions that govern the absorption and emission of light.

Researchers use these methods to calculate key parameters such as vertical excitation energies, which correspond to the absorption maxima (λ_abs_), and 0-0 energies, which relate to both absorption and emission spectra. researchgate.net However, it is widely established that standard TD-DFT methods systematically overestimate the electronic excitation energies in the BODIPY family of dyes. chemrxiv.orgacs.orgrsc.org This discrepancy often results in predicted absorption wavelengths that can be 60-100 nm shorter than experimental values. researchgate.net The errors are attributed to difficulties in accurately describing differential electron correlation and the potential multireference character of the excited states. acs.org

To address these inaccuracies, more advanced computational strategies have been developed and benchmarked. These include:

Spin-Scaled Double-Hybrid Functionals: Functionals like SOS-ωB2GP-PLYP and DSD-PBEP86 have been shown to overcome the overestimation problem, providing results that meet the "chemical accuracy" threshold of 0.1 eV for absorption energies. chemrxiv.orgrsc.org

Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI): This method has demonstrated good accuracy for vertical excitation energies. acs.org

Scaled-Opposite-Spin Configuration Interaction Singles with a Double Correction (SOS-CIS(D)): This approach has been shown to significantly reduce the errors of standard TD-DFT calculations for BODIPY dyes. researchgate.net

These computational efforts are not merely corrective; they are also predictive. DFT calculations have been successfully used to aid the design of new red-emitting BODIPY-based viscosity probes by modeling their potential energy surfaces and predicting their sensitivity before synthesis. vu.lt By shortening the alkyl chain in models (e.g., to a single carbon) to reduce computational cost, researchers can efficiently screen potential candidates, a change that has been shown to have no significant effect on the calculated photophysical results. vu.lt

Table 1: Performance of Different Quantum Chemical Methods for BODIPY Dyes

Method/Functional Class Typical Performance for BODIPY Dyes Key Findings & Recommendations Source(s)
Standard TD-DFT (e.g., B3LYP, CAM-B3LYP) Systematically overestimates excitation energies (error > 0.3 eV). acs.org Can be used for predictions if empirically corrected due to high linear correlation with experimental data. acs.org acs.org
Spin-Component-Scaled Double Hybrids (e.g., DSD-BLYP) High accuracy (Mean Absolute Error ≈ 0.08 eV). rsc.org Recommended for accurate prediction of electronic excited states. rsc.org rsc.org
Spin-Scaled Double Hybrids with Long-Range Correction (e.g., SOS-ωB2GP-PLYP) High accuracy (within 0.1 eV of experimental values). chemrxiv.org Overcomes the systematic overestimation problem of standard TD-DFT. chemrxiv.org chemrxiv.org

Molecular Dynamics Simulations of this compound Interactions with Lipid Bilayers and Proteins

Molecular dynamics (MD) simulations provide an atomistic-level description of how this compound interacts with complex biological environments like lipid bilayers and proteins. cas.czmdpi.com These simulations track the positions and movements of individual atoms over time, revealing dynamic processes that are crucial for the probe's function. kcl.ac.uk

When studying lipid bilayers, MD simulations are used to understand:

Probe Insertion and Location: Simulations show how the lipophilic C12 tail of the molecule anchors it within the hydrophobic core of the lipid membrane, while the polar BODIPY headgroup orients itself near the more polar lipid headgroup region or the membrane-water interface. mdpi.comkcl.ac.uk

Membrane Perturbation: An important consideration is whether the probe itself alters the properties of the membrane it is measuring. MD simulations allow researchers to assess the probe's impact on membrane thickness, lipid order, and lateral diffusion, concluding that such probes generally have only mild effects. mdpi.com

Environmental Dynamics: Simulations can reveal the specific molecular interactions between the probe and surrounding lipid and water molecules. This is critical for interpreting experimental data from techniques like Time-Dependent Fluorescence Shift (TDFS), which measures solvent relaxation dynamics around the fluorophore. cas.cz

In the context of lipid droplets, which consist of a neutral lipid core surrounded by a phospholipid monolayer, MD simulations have been used to model the behavior of BODIPY-C12. kcl.ac.uk These simulations, often employing force fields like CHARMM, help to match experimentally observed fluorescence lifetime components to specific configurations and locations of the dye within the organelle. kcl.ac.ukresearchgate.net

MD simulations also shed light on interactions with proteins. For instance, studies on fatty acid transport proteins like FATP2, which mediate the uptake of long-chain fatty acids, benefit from the use of this compound as a fluorescent analog. researchgate.net Simulations can model the binding and potential translocation of the probe across protein channels, providing a molecular basis for experimentally observed uptake and inhibition. kcl.ac.ukresearchgate.net

Modeling of Self-Assembly Processes and Aggregate Structures

The this compound molecule, with its fluorescent BODIPY core and a C12 alkyl chain, is an amphiphile that can self-assemble into larger aggregate structures, particularly in aqueous environments. researchgate.netresearchgate.net Computational modeling is a key tool for understanding the driving forces behind this self-assembly and for predicting the structure of the resulting aggregates.

Studies on amphiphilic aza-BODIPY dyes with varying alkyl chain lengths (including C1 and C12) demonstrate that the hydrophobic domain is critical in determining the aggregation pathway. researchgate.netresearchgate.net

Short Chain (C1): Aza-BODIPY dyes with a short C1 chain tend to form aggregates with oblique-type exciton (B1674681) coupling, which often results in quenched or negligible fluorescence emission. researchgate.netresearchgate.net

Long Chain (C8, C12, C16): Dyes with longer alkyl chains, such as C12, are driven by stronger hydrophobic interactions to form more ordered structures. These often exhibit J-type aggregation, characterized by a bathochromic (red) shift in the absorption spectrum and, in some cases, strong near-infrared (NIR) emission. researchgate.netresearchgate.net

DFT calculations are employed to model the geometry of dimers and small aggregates, which are the fundamental building blocks of the larger self-assembled structures. researchgate.net These calculations can predict the most stable packing arrangement (e.g., parallel J-type vs. oblique) by comparing the energies of different dimer configurations. researchgate.net For instance, DFT calculations of an aza-BODIPY C12 dimer revealed a parallel J-type packing arrangement, consistent with experimental observations of J-aggregation. researchgate.net

The self-assembly of BODIPY dyes functionalized with groups capable of hydrogen bonding, such as carboxylic acids, has also been modeled. mdpi.comsemanticscholar.org In these systems, X-ray diffraction combined with computational analysis shows that dimerization via hydrogen bonds, along with π-π stacking of the BODIPY cores, leads to the formation of extended 2D networks. mdpi.comsemanticscholar.org

Table 2: Influence of Alkyl Chain Length on aza-BODIPY Self-Assembly

Alkyl Chain Predominant Aggregation Type Resulting Photophysical Properties Modeled Dimer Structure Source(s)
C1 Oblique-type coupling Negligible/quenched emission Oblique packing researchgate.netresearchgate.net

| C12 | J-type aggregation | NIR absorption and emission | Parallel J-type packing (DFT) | researchgate.netresearchgate.net |

Theoretical Frameworks for Understanding Environmental Sensitivity and Molecular Rotor Behavior

This compound is well-known as a molecular rotor, a class of fluorophores whose fluorescence quantum yield and lifetime are highly sensitive to the viscosity of their local environment. kcl.ac.uknih.govresearchgate.net Theoretical frameworks are essential for explaining this behavior.

The primary mechanism is based on the competition between radiative decay (fluorescence) and non-radiative decay through intramolecular rotation. vu.lt The core theoretical model for this process is the Förster-Hoffmann equation :

log(Φ_f) = C + α log(η)

where Φ_f is the fluorescence quantum yield, η is the viscosity, C is a constant, and α is a coefficient that indicates the sensitivity of the probe to viscosity. A similar relationship exists for the fluorescence lifetime (τ_f). This equation establishes that in low-viscosity environments, a substituent on the BODIPY core (often a meso-phenyl group, though the principle applies to other structures) can rotate freely. vu.ltkcl.ac.uk This rotation provides a pathway for the excited state to decay back to the ground state without emitting a photon (non-radiative decay), thus quenching the fluorescence. In high-viscosity environments, this rotation is hindered, which "closes" the non-radiative decay channel and forces the molecule to relax via fluorescence, leading to a dramatic increase in brightness and lifetime. researchgate.netnih.gov

Quantum chemical calculations, specifically TD-DFT, are used to visualize this mechanism by computing the potential energy surface (PES) of the molecule's excited state as a function of the rotational dihedral angle. vu.lt The PES for a molecular rotor typically shows a low-energy pathway from the initial excited state (fluorescent state) to a twisted, non-radiative state. vu.lt The height of the energy barrier (Ea) between these states determines the rotor's sensitivity. Calculations can be used to engineer this barrier by modifying the fluorophore's structure, thereby tuning its viscosity-sensitive range. vu.ltkcl.ac.uk

These theoretical models, combining the Förster-Hoffmann equation with PES calculations, provide a robust framework for understanding and predicting the behavior of this compound as a viscosity sensor, enabling its application in complex biological systems like bacterial spores and lipid droplets. vu.ltnih.gov

Future Research Directions and Emerging Applications

Development of Next-Generation C1-Bodipy-C12 Probes with Enhanced Specificity or Tunable Emission

While this compound is highly effective at reporting on general lipid packing, future research is focused on creating derivatives with superior performance characteristics. The goal is to move from a general environmental sensor to a probe that can answer more specific biological questions or function in a wider range of applications.

Key strategies for this development include:

Conjugation for Subcellular Targeting: The lipophilic C12 chain drives the probe into lipid-rich structures. To achieve higher specificity, the Bodipy core or the C1 methyl group could be functionalized and conjugated to targeting moieties. For instance, linking this compound to a peptide sequence known to bind to perilipin proteins could specifically direct the probe to the surface of lipid droplets, distinguishing it from other lipid structures. Similarly, conjugation to ligands for specific membrane receptors could enable targeted analysis of the lipid environment surrounding those receptors.

Tuning Photophysical Properties: The emission profile of this compound (green monomer, red excimer) can be systematically altered through chemical modification of the core Bodipy structure. Introducing heavy atoms like bromine or iodine can red-shift the emission wavelengths and enhance intersystem crossing, potentially creating probes that can also function as photosensitizers for photodynamic therapy. Conversely, adding electron-donating or -withdrawing groups to the pyrrole (B145914) rings can fine-tune the energy levels, allowing for the creation of a palette of probes with different colors for multi-channel imaging.

FRET-Based Systems: this compound can be engineered to act as a donor in a Förster Resonance Energy Transfer (FRET) pair. By covalently linking an acceptor fluorophore, a new ratiometric system can be designed where aggregation of the this compound donor would disrupt FRET, providing a secondary, and potentially more sensitive, readout mechanism.

The table below outlines hypothetical next-generation probes based on the this compound scaffold.

Hypothetical Probe NameModification StrategyEnhanced FeaturePotential Application
PLP-C1-Bodipy-C12Conjugation of a perilipin-binding peptideSpecificity for lipid droplet surfacesStudying protein-lipid interactions during lipolysis
Di-Br-C1-Bodipy-C12Dibromination of the Bodipy coreRed-shifted emission and photosensitizing abilityCombined imaging and targeted photodynamic therapy of lipid-rich tumors
This compound-AzideIntroduction of a bioorthogonal handle (azide)Tunable specificity via click chemistryTargeting specific lipid species or proteins post-staining
FRET-C1-Bodipy-C12Covalent attachment of an acceptor fluorophoreDual ratiometric readout (excimer and FRET)High-sensitivity detection of subtle changes in membrane packing

Elucidation of Novel Biological Pathways Using this compound as a Mechanistic Tool

The ability of this compound to report on the physical state of lipids makes it an ideal tool for investigating biological processes where lipid dynamics are central. Future research can leverage the probe to gain new insights into pathways that are currently difficult to study.

Lipophagy Dynamics: Lipophagy, the selective degradation of lipid droplets via autophagy, is a critical process for cellular energy homeostasis. This compound can be used to track the entire process. Researchers could monitor the change in the red/green fluorescence ratio as a lipid droplet is engulfed by an autophagosome and subsequently fuses with a lysosome. A shift from red (ordered, packed lipids in the droplet core) to green (dispersed lipids upon enzymatic breakdown in the lysosome) could provide a real-time readout of lipophagic flux.

Viral Replication Cycles: Many enveloped viruses, such as influenza, HIV, and coronaviruses, extensively remodel host cell lipid metabolism and membranes to facilitate their replication and assembly. This compound could be employed to visualize the formation of "viral factories"—specialized membrane compartments where replication occurs. Changes in membrane order and lipid packing at these sites, reported by the probe's ratiometric signal, could reveal novel aspects of virus-host interactions and identify new targets for antiviral therapies.

Ferroptosis and Membrane Integrity: Ferroptosis is an iron-dependent form of regulated cell death characterized by massive lipid peroxidation. While this compound does not directly detect reactive oxygen species, it is exquisitely sensitive to the consequences of their action on lipids. As lipid peroxidation disrupts the ordered packing of fatty acid chains in membranes, this compound would report this as a decrease in its red excimer fluorescence. This would allow researchers to spatially and temporally map the loss of membrane integrity during ferroptosis, potentially identifying the initial sites of damage.

Integration into Advanced Smart Materials and Responsive Systems

The aggregation-dependent fluorescence of this compound is a property that can be exploited outside of biology in the field of materials science. By embedding the probe into polymer matrices or other synthetic scaffolds, its optical response can be coupled to physical or chemical stimuli.

Mechanoresponsive Materials: When this compound is dispersed within a polymer film or elastomer, its aggregation state is dependent on the intermolecular distance. At rest, the probes can be aggregated, yielding a red fluorescence. Upon mechanical stretching or deformation of the material, the average distance between the probes increases, causing disaggregation and a shift to green monomer fluorescence. This creates a visually intuitive sensor for material strain or damage, with applications in structural health monitoring and soft robotics.

Ratiometric Temperature Sensors: The probe can be incorporated into thermoresponsive polymers, such as poly(N-isopropylacrylamide) (PNIPAM). Below its lower critical solution temperature (LCST), the polymer is hydrated and swollen, keeping the this compound molecules dispersed (green emission). Above the LCST, the polymer collapses and expels water, forcing the embedded probes into close proximity and causing a shift to red excimer emission. This provides a robust, ratiometric optical thermometer.

Monitors for Drug Delivery Systems: In drug delivery vehicles like liposomes or polymeric micelles, this compound can be co-encapsulated with a therapeutic agent. The probe's fluorescence would report on the integrity of the carrier; a high red/green ratio indicates the cargo is securely packed. Upon triggered release (e.g., via pH change or enzymatic action), the carrier would disassemble, dispersing the this compound and the drug, leading to a detectable shift to green fluorescence. This would serve as a non-invasive signal confirming successful drug release at the target site.

Smart Material SystemExternal StimulusThis compound Response MechanismResulting Application
Probe-doped elastomer filmMechanical Strain / StretchingIncreased intermolecular distance causes excimer-to-monomer transitionVisual strain sensor / damage indicator
Probe in a PNIPAM hydrogelTemperature (crossing the LCST)Polymer collapse forces probe aggregation (monomer-to-excimer)Ratiometric optical thermometer
Probe-loaded liposomesMembrane disruption (e.g., pH, enzymes)Carrier disassembly leads to probe dilution (excimer-to-monomer)Drug release monitoring system

Exploration of this compound in Mechanistic Studies of Cellular Stress Responses

Cellular stress responses often involve profound changes in lipid metabolism and membrane dynamics. This compound is an ideal tool to investigate these changes mechanistically.

Endoplasmic Reticulum (ER) Stress: The ER is the primary site of lipid synthesis. Under ER stress, which can be induced by unfolded proteins or metabolic imbalances, cells often respond by increasing the synthesis of neutral lipids and forming lipid droplets to sequester toxic fatty acids. This compound can be used to quantify the dynamics of this stress-induced lipogenesis. Furthermore, by analyzing the red/green ratio, researchers can assess the physical state (i.e., packing order) of the lipids within these newly formed droplets, providing clues about their composition and function as a protective mechanism.

Lipotoxicity in Metabolic Disease: In conditions like obesity and type 2 diabetes, non-adipose cells such as hepatocytes and pancreatic beta cells are exposed to chronically high levels of fatty acids, leading to lipotoxicity. This compound can be used to study the subcellular consequences of this lipid overload. It can visualize the expansion of the lipid droplet pool and, critically, report on changes in membrane order in organelles like the mitochondria and ER, which are key sites of lipotoxic damage. Correlating changes in organellar membrane fluidity with cell dysfunction could reveal key mechanistic steps in the progression of metabolic disease.

Osmotic Stress and Plasma Membrane Remodeling: Cells respond to osmotic stress by rapidly altering the composition and physical properties of their plasma membrane to maintain integrity. This compound can monitor these changes in real-time. For example, under hyperosmotic shock, cells may alter their lipid packing to reduce water permeability. This would be detectable as a change in the probe's red/green fluorescence ratio at the plasma membrane, providing a dynamic readout of the cell's biophysical adaptation to its environment.

Deepening the Understanding of Structure-Function Relationships in this compound Aggregates

The functional basis of this compound—its ratiometric shift—relies entirely on the formation of excimers or aggregates. However, a detailed molecular-level understanding of this process is still emerging. Future research should focus on the fundamental photophysics and physical chemistry of these aggregates.

Defining the Aggregate Structure: While the red-shifted emission is attributed to an excimer, the precise stoichiometry and geometry (e.g., dimer, trimer, or larger oligomer) and the relative orientation of the fluorophores are not fully resolved. Advanced spectroscopic techniques combined with computational modeling can address this. Molecular dynamics (MD) simulations can predict the most stable arrangements of this compound molecules within a model lipid bilayer.

Kinetics of Aggregation: The rate of formation and dissociation of the aggregates determines the probe's response time. Time-resolved fluorescence spectroscopy and Fluorescence Correlation Spectroscopy (FCS) can be used to measure these kinetic parameters in various environments (e.g., solutions of different viscosity, different types of lipid vesicles). This would provide a quantitative basis for understanding how quickly the probe can report on changes in its environment.

Advanced Imaging Modalities: Techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) can provide an additional layer of information. Monomeric and aggregated this compound have distinct fluorescence lifetimes. FLIM can therefore be used to map the relative populations of these two species with high precision, potentially resolving subtle differences in lipid packing that are not apparent from intensity-based ratiometric imaging alone. Super-resolution microscopy (e.g., STORM, PALM) could potentially be adapted to visualize the nanoscale organization of this compound aggregates within specific membrane domains.

The table below summarizes how advanced techniques can be applied to answer fundamental questions about this compound.

Advanced TechniqueKey Parameter MeasuredScientific Question Addressed
Molecular Dynamics (MD) SimulationsIntermolecular distances and angles, free energy of associationWhat is the most stable structure of the this compound aggregate in a membrane?
Fluorescence Lifetime Imaging (FLIM)Fluorescence lifetime of each pixel in an imageCan we distinguish between different types of aggregates or more accurately quantify monomer/excimer ratios?
Time-Resolved SpectroscopyDecay kinetics of excited statesWhat are the formation and dissociation rates of the excimer?
Super-Resolution Microscopy (STORM/PALM)Nanoscale localization of fluorescent moleculesCan we visualize the spatial organization of individual aggregates within cellular membranes?

Q & A

Q. What are the standard protocols for quantifying fatty acid uptake using C1-BODIPY-C12 in cellular models?

this compound is typically employed in quencher-based assays to measure fatty acid transport kinetics. The protocol involves incubating cells (e.g., 3T3-L1 adipocytes or fibroblasts) with the fluorescent probe alongside a cell-impermeable quencher. Fluorescence intensity, recorded using a plate reader (e.g., Gemini fluorescence plate reader), reflects uptake rates. For protein-mediated uptake studies, comparative analyses between cell types (e.g., adipocytes vs. fibroblasts) are critical, as diffusion-driven uptake in fibroblasts serves as a baseline . Ensure experimental parameters (e.g., incubation time, temperature) are standardized to minimize variability.

Q. How should researchers determine sample sizes for this compound uptake studies to ensure statistical validity?

Sample size calculations must account for the minimum clinically important difference and variability in uptake measurements. For pilot studies where prior data are unavailable, justify sample sizes based on feasibility and exploratory aims. Always consult statistical experts to align with guidelines like the ICGP framework, which emphasizes power analysis and replication (e.g., ≥12 independent wells per condition to capture standard deviations, as in Figure 2 of ) .

Q. What are the best practices for reporting experimental methods involving this compound to ensure reproducibility?

Q. How can researchers resolve contradictory findings in this compound uptake kinetics across different cell lines or experimental conditions?

Contradictions may arise from cell-specific transport mechanisms (e.g., protein-mediated vs. diffusion-driven uptake). To address this:

  • Perform comparative kinetic analyses using isogenic cell lines.
  • Validate findings with orthogonal methods (e.g., siRNA knockdown of fatty acid transport proteins).
  • Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental design .

Q. What advanced statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound inhibition studies?

Non-linear regression models (e.g., sigmoidal dose-response curves) in Prism 5.0 or R packages (e.g., drc) are ideal. For Grassofermata/CB5 inhibition studies, calculate IC50 values and assess goodness-of-fit metrics (e.g., R², AIC). Incorporate uncertainty analysis by repeating experiments across multiple biological replicates (e.g., triplicate assays in HepG2 cells) .

Q. How can researchers integrate this compound data with multi-omics datasets to explore lipid metabolism pathways?

  • Use pathway enrichment tools (e.g., KEGG, MetaboAnalyst) to correlate uptake rates with transcriptomic or proteomic profiles.
  • Apply mixed-effects models to account for batch variability in large-scale studies.
  • Reference systematic reviews to contextualize findings within existing lipid metabolism frameworks .

Methodological Considerations

Q. How should investigators handle outliers or skewed distributions in this compound fluorescence data?

  • Apply robust statistical tests (e.g., non-parametric Mann-Whitney U test) for non-normal distributions.
  • Use Grubbs’ test to identify outliers, and justify exclusion criteria in supplementary materials .

Q. What ethical and documentation standards apply to studies using this compound in human-derived cell lines?

  • Adhere to institutional review board (IRB) protocols for cell line sourcing and consent (if applicable).
  • Document cell line authentication (e.g., STR profiling) and contamination checks in the methods section .

Data Presentation and Citation

  • Tables : Include uptake kinetics (e.g., RFU vs. time) and inhibitor efficacy (e.g., IC50 values) .
  • References : Follow APA/AMA guidelines, citing primary sources for protocols and secondary reviews for contextual analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.